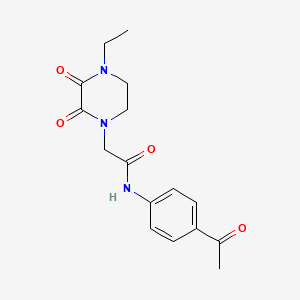

N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-3-18-8-9-19(16(23)15(18)22)10-14(21)17-13-6-4-12(5-7-13)11(2)20/h4-7H,3,8-10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSJLZOCVKWQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

- Structural Difference : The 4-acetylphenyl group in the target compound is replaced with a 4-bromophenyl group.

Quinazoline-Sulfonyl Acetamides (Compounds 38–40)

- Example : N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38).

- Structural Difference : A quinazoline-sulfonyl group replaces the dioxopiperazine ring.

- Activity : Demonstrated potent anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) via the MTT assay .

- Comparison : The dioxopiperazine in the target compound may offer improved metabolic stability compared to the sulfonyl-quinazoline core, which could influence pharmacokinetics.

FPR2 Agonists with Pyridazinone Cores

- Example : N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

- Structural Difference: A pyridazinone ring replaces the dioxopiperazine.

- Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and neutrophil chemotaxis at nanomolar concentrations .

Anti-Inflammatory Quinazolinone Acetamides

- Example: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.

- Structural Difference: A quinazolinone core with an ethylamino side chain.

Tabulated Comparison of Key Analogs

*Inferred from structural analogs in .

Mechanistic and Pharmacokinetic Insights

- Receptor Specificity: The dioxopiperazine moiety in the target compound may interact with adenosine receptors (e.g., A2B) through hydrogen bonding, whereas pyridazinone or quinazoline derivatives target formyl peptide or kinase-related pathways .

- Metabolic Stability : The ethyl group on the dioxopiperazine could reduce oxidative metabolism compared to N-alkyl substituents in anticonvulsant acetamides ().

- Solubility : The acetyl group on the phenyl ring may balance lipophilicity, enhancing membrane permeability relative to bromophenyl or methoxyphenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.